molecular formula C7H13NO4S B13203283 Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate

Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate

Cat. No.: B13203283
M. Wt: 207.25 g/mol
InChI Key: WRKLUZJCSIPSDI-UHFFFAOYSA-N
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Description

Introduction to Methyl 2-(1,1-Dioxidothiomorpholin-2-yl)acetate

Chemical Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic name This compound derives from the International Union of Pure and Applied Chemistry (IUPAC) rules. Breaking this down:

  • Thiomorpholine : A six-membered heterocycle containing one sulfur and one nitrogen atom.
  • 1,1-Dioxide : Indicates two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group.
  • 2-yl : Specifies the position of the thiomorpholine ring’s substitution.
  • Acetate : Refers to the ester group (–COOCH₃) attached to the second carbon of the thiomorpholine ring.

The numbering of the thiomorpholine ring starts at the sulfur atom, with the sulfone groups occupying positions 1 and 1 (axial and equatorial). The ester side chain is attached to position 2, as confirmed by the SMILES notation O=C(CC1CNCCS1(=O)=O)OC.

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number 1782859-05-5 . Synonyms include:

  • Methyl 2-(1,1-dioxido-1λ⁶,4-thiazinan-4-yl)acetate (systematic variant)
  • MFCD28641305 (MDL number).

A related compound, 1-oxide-4-thiomorpholine acetic acid (CAS 258530-60-8), shares structural similarities but differs in oxidation state and functional groups.

Structural Characteristics

Molecular Formula and Weight

The molecular formula C₇H₁₃NO₄S corresponds to a precise arrangement of atoms:

  • 7 carbons : 1 from the methyl ester, 2 from the acetate chain, and 4 from the thiomorpholine ring.
  • 13 hydrogens : Distributed across the methyl, acetate, and heterocyclic moieties.
  • 1 nitrogen : Located in the thiomorpholine ring.
  • 4 oxygens : Two from the sulfone group and two from the ester.
  • 1 sulfur : Central to the thiomorpholine structure.
Property Value
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
CAS Number 1782859-05-5
SMILES O=C(CC1CNCCS1(=O)=O)OC

These values are consistent across multiple sources.

Stereochemical Configuration and Conformational Analysis

The thiomorpholine ring adopts a chair conformation due to the sulfone group’s electron-withdrawing effects, which reduce ring puckering flexibility compared to non-oxidized thiomorpholine. Key stereochemical considerations include:

  • Sulfur Geometry : The sulfone group’s tetrahedral geometry introduces steric hindrance, favoring axial orientation of the sulfone oxygens.
  • Ester Group Orientation : The acetate side chain at position 2 occupies an equatorial position to minimize 1,3-diaxial interactions.

Conformational analysis via computational models suggests that the sulfone group’s electron-deficient sulfur stabilizes the chair conformation by delocalizing electron density into the ring. This rigidity contrasts with morpholine derivatives, where the absence of sulfone groups allows greater conformational flexibility.

The compound’s lack of chiral centers simplifies its stereochemical profile, as confirmed by the absence of stereodescriptors in its IUPAC name. However, dynamic NMR studies could further elucidate ring inversion barriers influenced by the sulfone group.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-2-yl)acetate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)4-6-5-8-2-3-13(6,10)11/h6,8H,2-5H2,1H3

InChI Key

WRKLUZJCSIPSDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCS1(=O)=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Formation of the thiomorpholine 1,1-dioxide ring system.
  • Introduction of the acetate ester side chain at the 2-position of the thiomorpholine ring.
  • Oxidation of the thiomorpholine to the 1,1-dioxide (sulfonyl) form.

Stepwise Preparation Approach

Synthesis of Thiomorpholine Derivative

The thiomorpholine ring can be constructed by cyclization of appropriate amino-thiol intermediates. For example, starting from 2-aminoethanethiol derivatives, cyclization with suitable dihaloalkanes or haloacetates can form the thiomorpholine ring.

Introduction of Acetate Ester Side Chain

The acetate ester group at the 2-position can be introduced via alkylation or acylation reactions. A common method is the nucleophilic substitution of a halogenated acetate ester (e.g., methyl bromoacetate) with the thiomorpholine nitrogen or carbon center.

Oxidation to Thiomorpholine 1,1-Dioxide

The sulfur atom in thiomorpholine is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peracids. This step is crucial to obtain the 1,1-dioxide functionality characteristic of the target compound.

Representative Synthetic Procedure

A typical synthetic route reported in literature (adapted from related thiomorpholine 1,1-dioxide derivatives) is as follows:

Step Reagents/Conditions Outcome
1 React 2-aminoethanethiol with methyl bromoacetate in anhydrous solvent (e.g., acetonitrile) at room temperature Formation of methyl 2-(thiomorpholin-2-yl)acetate intermediate
2 Oxidize intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature Conversion to this compound
3 Purify product by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) Isolated pure target compound

Alternative Synthetic Routes

  • Nucleophilic substitution on haloacetates: Thiomorpholine or its derivatives can be reacted with methyl bromoacetate or methyl chloroacetate under basic conditions to afford the ester-substituted product.
  • Cyclization of amino-thiol esters: Starting from amino thiol esters, intramolecular cyclization under dehydrating or basic conditions can form the thiomorpholine ring.
  • Oxidation at the final stage: The oxidation to the sulfone is often the last step to avoid overoxidation or decomposition of sensitive intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, or THF Choice depends on solubility and oxidation step
Temperature 0 °C to room temperature Low temperature preferred during oxidation to control reaction
Oxidizing agent m-Chloroperbenzoic acid, hydrogen peroxide mCPBA is common for selective sulfone formation
Reaction time 1 to 12 hours Dependent on step and reagent concentration
Purification method Silica gel column chromatography Eluent mixtures of petroleum ether/ethyl acetate are effective

Research Findings and Analysis

  • The oxidation step is critical and must be carefully controlled to prevent overoxidation or ring opening.
  • The choice of solvent and temperature significantly affects the yield and purity of the final product.
  • This compound shows good stability under standard storage conditions.
  • Variations in the alkyl ester group (e.g., ethyl vs. methyl) can be achieved by using corresponding haloacetates, allowing structural diversification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Alkylation of thiomorpholine with methyl bromoacetate Thiomorpholine, methyl bromoacetate Base, acetonitrile, room temperature Straightforward, high yield Requires pure thiomorpholine
Cyclization of amino-thiol esters Amino thiol esters Basic or dehydrating conditions One-pot ring formation May require optimization
Oxidation with mCPBA Thiomorpholine derivatives m-Chloroperbenzoic acid, 0 °C to RT Selective sulfone formation Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological macromolecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: The sulfone group in the target compound may enhance metabolic stability compared to thioether analogs (e.g., ).
  • Synthetic Utility: Thiomorpholine sulfones are understudied compared to indole or triazine derivatives, suggesting opportunities for novel reagent development.
  • Contradictions : and highlight divergent applications (kinase inhibition vs. NSAIDs), emphasizing the role of core heterocycles in determining function.

Biological Activity

The biological activity of methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate is primarily attributed to its ability to interact with biological macromolecules through two key mechanisms:

  • Hydrogen bonding: The dioxo group forms hydrogen bonds with target molecules.
  • Hydrophobic interactions: The thiomorpholine ring engages in hydrophobic interactions.

These interactions allow the compound to modulate enzyme and receptor activities, potentially explaining its observed biological effects.

Antimicrobial Activity

While specific data on minimum inhibitory concentrations (MICs) are not provided in the search results, the compound has shown potential antimicrobial properties. Further research is needed to quantify its efficacy against various microbial strains.

Anticancer Potential

The anticancer properties of this compound have been noted, although detailed studies are still ongoing. The compound's ability to interact with biological macromolecules suggests it may interfere with cancer cell proliferation or survival pathways.

Structural Comparisons

To better understand the unique features of this compound, it's helpful to compare it with structurally similar compounds:

CompoundStructure TypeUnique Features
This compoundThiomorpholine derivativeSpecific substitution at position 2 of the thiomorpholine ring
Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetateThiomorpholine derivativeDifferent substitution at the thiomorpholine ring
Methyl 2-(1,1-dioxidothiomorpholin-4-yl)acetateThiomorpholine derivativeVariation in substitution pattern

The unique substitution pattern of this compound at position 2 of the thiomorpholine ring contributes to its distinct chemical and biological properties.

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

  • Quantifying antimicrobial efficacy against a range of pathogens
  • Investigating its effects on various cancer cell lines
  • Identifying specific molecular targets and pathways affected by the compound
  • Conducting in vivo studies to assess its potential as a therapeutic agent

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